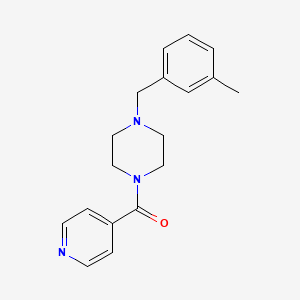
2-(ethylthio)-N-(3-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(ethylthio)-N-(3-methoxyphenyl)benzamide, commonly known as ETPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ETPB is a benzamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of ETPB is not yet fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of enzymes such as HDAC and PARP, which play critical roles in DNA repair and cell survival.
Biochemical and Physiological Effects:
ETPB has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of enzymes such as HDAC and PARP. Physiologically, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ETPB in lab experiments is its potential as a drug target for the treatment of various diseases. Additionally, ETPB has been shown to have low toxicity and high selectivity, making it a promising candidate for drug development. However, one of the limitations of using ETPB in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of ETPB. One potential direction is to further investigate its potential as a drug target for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of ETPB and its effects on different cell types. Finally, future studies could focus on developing more efficient synthesis methods for ETPB to improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, ETPB is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using different methods and has been studied for its potential as a drug target for the treatment of various diseases. While its mechanism of action is not yet fully understood, studies have shown that it inhibits the growth of cancer cells and inhibits the activity of enzymes such as HDAC and PARP. Further studies are needed to fully understand the potential of ETPB and its future applications in the field of drug discovery.
Méthodes De Synthèse
ETPB can be synthesized using different methods, including the reaction of 2-aminobenzamide with ethyl thioacetate, followed by the reaction with 3-methoxybenzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
ETPB has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, ETPB has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been studied as a potential drug target for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, ETPB has been studied as a potential inhibitor of enzymes such as HDAC and PARP, which play critical roles in DNA repair and cell survival.
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-(3-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-3-20-15-10-5-4-9-14(15)16(18)17-12-7-6-8-13(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWJPXFCQWWBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylsulfanyl)-N-(3-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)






![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)

![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)